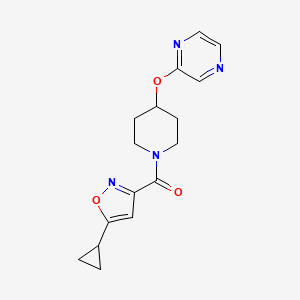

(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQDXUNSPZYEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that exhibits significant biological activity. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in herbicides and pharmaceuticals.

Chemical Structure and Properties

The compound consists of an isoxazole ring substituted with a cyclopropyl group and a piperidine moiety linked to a pyrazinyl ether. Its structure can be denoted as follows:

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of isoxazole derivatives, including the compound . Notably, a related compound demonstrated 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L, outperforming the standard herbicide butachlor .

Table 1: Herbicidal Efficacy of Isoxazole Derivatives

| Compound | Target Species | Inhibition (%) | Concentration (mg/L) |

|---|---|---|---|

| I-26 | Portulaca oleracea | 100 | 10 |

| I-05 | Echinochloa crusgalli | Excellent | 150 |

| Butachlor | Portulaca oleracea | 50 | N/A |

The mechanism by which these compounds exert their herbicidal effects primarily involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme critical for the biosynthesis of carotenoids in plants. The derivative I-05 was found to inhibit HPPD with an EC50 value of 1.05 μM , comparable to mesotrione (EC50 = 1.35 μM) .

Pharmacological Potential

Beyond herbicidal applications, the compound's structure suggests potential for various pharmacological activities. Isoxazole derivatives have been explored for their roles in treating neurological disorders, given their ability to modulate neurotransmitter systems.

Case Studies

- Neuroprotective Effects : A study indicated that isoxazole compounds could exhibit neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary data suggest that certain isoxazole derivatives possess antimicrobial properties, potentially useful in developing new antibiotics.

Ecotoxicological Considerations

Research on isoxaflutole, a related compound, indicates that its environmental impact is significant due to its rapid conversion to phytotoxic metabolites in plants . Understanding the dissipation processes and ecological effects is crucial for assessing the safety of using such compounds in agricultural settings.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1. Enzyme Inhibition

The compound has been identified as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, potentially offering therapeutic benefits in conditions such as anxiety and depression .

1.2. Pain Management

Research indicates that this compound can act as an analgesic, providing relief from inflammatory and neuropathic pain. Its mechanism involves modulating pain pathways and enhancing the body's natural pain-relieving processes .

Therapeutic Applications

2.1. Anxiety and Depression Treatment

The potential use of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone as a treatment for anxiety and depression is significant. The increase in endocannabinoid levels through FAAH inhibition may lead to improved mood regulation and reduced anxiety symptoms .

2.2. Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Its effectiveness in treating certain types of cancers, including hematological malignancies, is currently under investigation .

Case Studies and Research Findings

Formulations and Delivery Methods

Research into the formulation of this compound has led to various delivery methods aimed at maximizing its bioavailability and therapeutic efficacy. These include:

- Oral formulations : Designed for systemic delivery, enhancing patient compliance.

- Topical applications : Targeted delivery for localized pain management.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds is critical for understanding the unique properties of "(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone." However, none of the provided evidence sources mention this compound or its direct analogs, precluding the inclusion of specific data tables or research findings. Below is a generalized discussion based on structural motifs shared with compounds referenced in the evidence:

a. Isoxazole-Containing Compounds

Isoxazole derivatives are widely explored for their bioactivity. For example:

- It inhibits cartilage-degrading enzymes, as shown in murine studies .

- PEGDA (poly(ethylene glycol) diacrylate), used in 3D hydrogel printing, is unrelated chemically but highlights the versatility of synthetic heterocycles in biomedical applications .

b. Piperidine/Pyrazine Hybrids

The piperidine-pyrazine scaffold is seen in kinase inhibitors and receptor modulators. For instance:

- The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) includes a methanone-piperazine core but lacks the isoxazole and pyrazine-oxy groups.

c. Methanone Derivatives

Methanone-based structures are common in drug discovery. For example:

Limitations of Available Evidence

The provided materials focus on unrelated topics:

- VOC emissions from consumer products .

- Environmental monitoring data .

- 3D cell culture platforms .

- Synthesis of non-analogous kinase inhibitors .

- Dietary compounds like sulforaphane .

No data directly addressing the target compound’s physicochemical properties, bioactivity, or synthetic pathways were found.

Recommendations for Future Research

To conduct a rigorous comparison, the following steps are advised:

Synthetic Studies : Explore coupling strategies similar to those used for compound w3 .

Bioactivity Screening : Test against targets relevant to isoxazole derivatives (e.g., anti-inflammatory or kinase pathways).

Environmental Impact Analysis : Apply chamber-based VOC emission protocols to assess stability and degradation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Begin with a multi-step synthesis involving cyclopropane-functionalized isoxazole intermediates and pyrazinyloxy-piperidine precursors. Key steps include:

- Cyclocondensation of hydroxylamine derivatives with cyclopropane-containing diketones to form the isoxazole core .

- Nucleophilic substitution on piperidine derivatives using pyrazin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazinyloxy group .

- Final coupling via carbodiimide-mediated amide bond formation between the isoxazole and piperidine moieties.

- Optimize yields by varying solvents (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading (e.g., HOBt/DCC ratios) .

Q. How should researchers characterize the structural integrity of this compound, particularly the stereochemistry of the piperidinyloxy group?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for pyrazinyloxy protons) and cyclopropyl ring integrity.

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring and confirm spatial orientation of the pyrazinyloxy group .

- HRMS : Validate molecular formula and isotopic patterns.

- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to humidity (40–75% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines).

- Monitor degradation via HPLC-UV at 254 nm, focusing on hydrolysis of the methanone group or oxidation of the pyrazinyloxy moiety .

- Use mass spectrometry to identify degradation products (e.g., piperidine ring opening or isoxazole decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., JAK2 or PI3Kγ). Prioritize the pyrazinyloxy group’s hydrogen-bonding potential with catalytic lysine residues.

- Conduct MD simulations (AMBER/CHARMM) to assess conformational stability of the ligand-receptor complex over 100 ns.

- Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Comparative pharmacokinetic studies : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues across species (rat, dog, human liver microsomes).

- Isotope labeling : Introduce ¹³C at the cyclopropyl ring to track metabolic pathways (e.g., CYP450-mediated oxidation).

- Knockout models : Employ CRISPR-edited hepatocytes lacking specific CYP isoforms to isolate metabolic enzymes responsible for discrepancies .

Q. How can researchers evaluate the environmental impact of this compound, including abiotic/biotic degradation pathways?

- Methodological Answer :

- Fate studies : Use ¹⁴C-labeled compound in soil/water systems to track mineralization (CO₂ evolution) and bound residues .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on logP and electrophilicity indices.

- Microcosm experiments : Analyze microbial community shifts (16S rRNA sequencing) to identify degradative taxa .

Q. What strategies are effective for elucidating the role of the cyclopropylisoxazole moiety in modulating target selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituted cyclopropane (e.g., fluorocyclopropane) or isoxazole replacements (e.g., thiazole).

- Cryo-EM/SPR : Map binding interfaces to determine if the cyclopropyl group induces steric hindrance or stabilizes hydrophobic pockets .

- Free-energy calculations : Use MM/GBSA to quantify contributions of the cyclopropyl ring to binding entropy/enthalpy .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across cell-based vs. in vivo assays?

- Methodological Answer :

- Dose-response normalization : Adjust for differences in bioavailability (e.g., plasma protein binding) using physiologically based pharmacokinetic (PBPK) modeling.

- Tissue distribution studies : Quantify compound levels in target organs (e.g., tumor vs. liver) via MALDI imaging.

- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify confounding interactions in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.